
2-Fluoroethyl N-methyl-N-nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroethyl N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates These compounds are characterized by the presence of a nitroso group (-N=O) attached to a carbamate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl N-methyl-N-nitrosocarbamate typically involves the reaction of 2-fluoroethylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow system. This method enhances the efficiency and yield of the compound while minimizing the exposure to hazardous reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, amines, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
2-Fluoroethyl N-methyl-N-nitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 2-Fluoroethyl N-methyl-N-nitrosocarbamate involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to the inhibition of critical biological processes. This compound is known to target enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-nitrosourea: Another nitrosocarbamate with similar biological activity.
2-Chloroethyl N-methyl-N-nitrosocarbamate: A structurally related compound with a chloroethyl group instead of a fluoroethyl group.
Uniqueness: 2-Fluoroethyl N-methyl-N-nitrosocarbamate is unique due to the presence of the fluoroethyl group, which can influence its reactivity and biological activity. The fluoroethyl group can enhance the compound’s stability and its ability to penetrate biological membranes, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63982-15-0 |
|---|---|
Molekularformel |
C4H7FN2O3 |
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
2-fluoroethyl N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7FN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3 |
InChI-Schlüssel |
XSUXEMCQFPVLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)OCCF)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


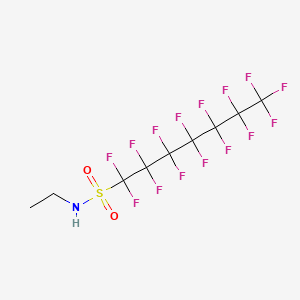
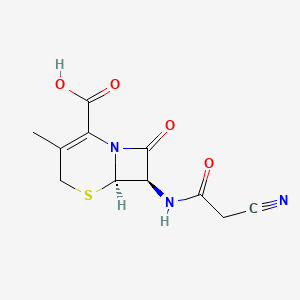
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
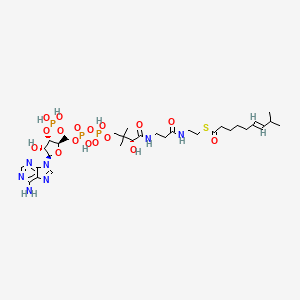
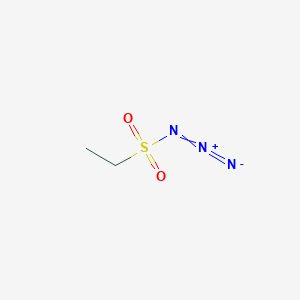
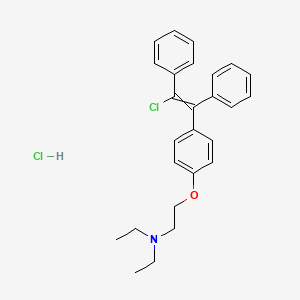

![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
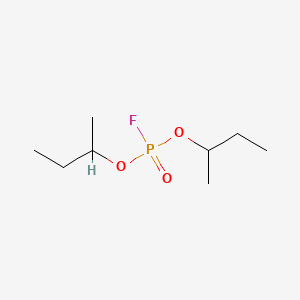
![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)


